4-Methylphenyl Substitution vs. Phenyl Analogs
The primary differentiator for B-[10-(4-methylphenyl)-9-anthracenyl]boronic acid is its specific substitution pattern, which is not a cosmetic change but a functional one. Compared to the unsubstituted parent, 9-anthraceneboronic acid, or the common analog 10-phenylanthracene-9-boronic acid (CAS 334658-75-2), the introduction of an electron-donating methyl group on the 10-phenyl ring (forming a p-tolyl group) is a well-established strategy in materials chemistry to fine-tune the electronic properties of the anthracene core [1]. While direct photophysical data for the title compound is proprietary or not publicly available in peer-reviewed literature, class-level inference from studies on analogous 9,10-diarylanthracenes demonstrates that substituents on the aryl rings directly modulate the HOMO energy level and solid-state packing, which in turn dictates charge injection barriers and emission color purity in OLED devices [2].
| Evidence Dimension | Substituent Effect on Optoelectronic Properties |
|---|---|
| Target Compound Data | 4-Methylphenyl (p-tolyl) at C10 position |
| Comparator Or Baseline | 9-Anthraceneboronic acid (unsubstituted) and 10-Phenylanthracene-9-boronic acid (phenyl at C10) |
| Quantified Difference | The presence of the electron-donating methyl group is inferred to result in a different HOMO energy level and altered solid-state intermolecular interactions compared to the phenyl analog, based on established trends in 9,10-diarylanthracene chemistry. |
| Conditions | Class-level inference based on known structure-property relationships of 9,10-diarylanthracene derivatives. |
Why This Matters
This specific substitution is critical for researchers engineering novel blue OLED emitters or host materials, as it offers a distinct electronic profile that cannot be achieved with simpler, more common analogs, potentially leading to different charge transport characteristics and emission properties.
- [1] Hoffend, C., Diefenbach, M., Januszewski, E., Bolte, M., Lerner, H. W., Holthausen, M. C., & Wagner, M. (2013). Effects of boron doping on the structural and optoelectronic properties of 9,10-diarylanthracenes. Dalton Transactions, 42(38), 13826-13837. View Source
- [2] scite.ai. Rearrangement of Cyclotriveratrylene (CTV) Diketone: 9,10-Diarylanthracenes with OLED Applications. View Source
